Cyc065

描述

CYC-065,也称为法拉西克利布,是一种新型的细胞周期蛋白依赖性激酶抑制剂。细胞周期蛋白依赖性激酶是酶,在调节细胞周期和转录中起着至关重要的作用。 CYC-065已显示出在靶向癌细胞中的关键促生存和致癌途径方面的希望,使其成为各种癌症的潜在治疗剂 .

准备方法

CYC-065 的合成涉及优化西利西克利布的氨基嘌呤骨架。 反应条件通常涉及使用有机溶剂、催化剂和受控温度以实现所需的化学转化 .

化学反应分析

CYC-065 经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气,通常使用氧化剂,例如过氧化氢或高锰酸钾。

还原: 此反应涉及添加氢气或去除氧气,通常使用还原剂,例如硼氢化钠或氢化铝锂。

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,CYC-065 的氧化可能会导致羟基化衍生物的形成,而还原可能会产生脱氧产物 .

科学研究应用

Clinical Applications

CYC065 is currently being investigated in several clinical trials targeting various hematological malignancies and solid tumors. Notable trials include:

- Acute Myeloid Leukemia (AML) : this compound has shown significant anti-tumor activity in preclinical models, leading to its evaluation in Phase 1 clinical trials for patients with relapsed or refractory AML (NCT04017546).

- Chronic Lymphocytic Leukemia (CLL) : The compound is also being tested in combination with Venetoclax for patients with relapsed or refractory CLL (NCT03739554).

- Glioblastoma : Preclinical studies indicate that this compound can cross the blood-brain barrier and reduce tumor growth in glioblastoma models, highlighting its potential for treating brain cancers .

Anti-Cancer Activity

- Glioblastoma : Research demonstrated that this compound effectively induces apoptosis in glioma stem cells derived from recurrent tumors, which are typically resistant to standard treatments like temozolomide. The study found that this compound treatment led to significant tumor cell death and disruption of gliomasphere structures .

- Lung Cancer : In murine models, this compound treatment resulted in anaphase catastrophe—a phenomenon where cells undergo improper mitosis leading to cell death—effectively reducing lung cancer metastases and growth rates .

- Multiple Myeloma : this compound has shown cytotoxic effects against myeloma cell lines, inducing apoptosis even under conditions that typically promote cell survival, such as the presence of cytokines or bone marrow stromal cells .

Comparative Efficacy

This compound has been compared to other CDK inhibitors like Seliciclib. It demonstrates improved potency and selectivity for CDK2 and CDK9, with an IC50 value significantly lower than that of Seliciclib (0.31 μM vs. 13.3 μM) in various cancer cell lines . This enhanced efficacy suggests a stronger therapeutic potential for this compound across different cancer types.

Summary of Clinical Trials

| Trial Name | Cancer Type | Status | Key Findings |

|---|---|---|---|

| NCT04017546 | Acute Myeloid Leukemia | Phase 1 | Investigating safety and efficacy |

| NCT03739554 | Chronic Lymphocytic Leukemia | Phase 1 | Combination with Venetoclax |

| NCT02552953 | Solid Tumors | Phase 1 | Evaluating anti-tumor activity |

作用机制

CYC-065 通过抑制细胞周期蛋白依赖性激酶 2 和细胞周期蛋白依赖性激酶 9 来发挥其作用。这些酶参与调节细胞周期和转录。 通过抑制这些激酶,CYC-065 扰乱了 RNA 聚合酶 II 的磷酸化,导致关键致癌和促生存蛋白(如髓系细胞白血病 1 和 MYC 癌蛋白)的转录减少 . 这导致癌细胞凋亡的诱导和肿瘤生长的抑制 .

相似化合物的比较

与其他细胞周期蛋白依赖性激酶抑制剂相比,CYC-065 对细胞周期蛋白依赖性激酶 2 和细胞周期蛋白依赖性激酶 9 的高选择性是独一无二的。类似的化合物包括:

生物活性

CYC065 is a novel dual inhibitor targeting cyclin-dependent kinases (CDK) 2 and 9, developed by Cyclacel Pharmaceuticals. It has shown promising biological activity in various cancer models, particularly in hematological malignancies and solid tumors. This article summarizes key findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound primarily inhibits CDK2 and CDK9, which play crucial roles in cell cycle regulation and transcriptional control.

- CDK2 : Involved in the transition from G1 to S phase of the cell cycle.

- CDK9 : Regulates transcription by phosphorylating the C-terminal domain of RNA polymerase II, influencing gene expression related to cell survival and proliferation.

By inhibiting these kinases, this compound disrupts cellular processes essential for cancer cell growth and survival. Notably, it reduces the levels of MCL1, an anti-apoptotic protein that is often overexpressed in cancer cells, promoting apoptosis in tumor cells.

Preclinical Studies

This compound has demonstrated significant anti-cancer activity across various preclinical models:

- Anaphase Catastrophe : this compound induces a phenomenon known as anaphase catastrophe, characterized by multipolar cell division leading to apoptotic cell death. This effect has been observed in aneuploid cancer models, including lung, colon, and pancreatic cancers .

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects at sub-micromolar concentrations against multiple myeloma cell lines and other hematological malignancies .

Table 1: Summary of Preclinical Findings

| Cancer Type | Mechanism of Action | IC50 (μM) | Notes |

|---|---|---|---|

| Lung Cancer | Induces anaphase catastrophe | 0.31 | Effective in PDX models |

| Multiple Myeloma | Induces apoptosis | <0.5 | Effective against CD138+ myeloma cells |

| Acute Myeloid Leukemia (AML) | Reduces MCL1 expression | 0.5 | Active in resistant cell lines |

Clinical Trials

This compound is currently undergoing clinical trials for various malignancies:

- Phase 1 Trials : Evaluating safety and efficacy in patients with advanced solid tumors and hematological malignancies such as AML and chronic lymphocytic leukemia (CLL). Early results indicate tumor shrinkage and stable disease in patients with MCL1 amplification .

Table 2: Ongoing Clinical Trials

| Trial Phase | Cancer Type | Status | Key Findings |

|---|---|---|---|

| Phase 1 | Advanced Solid Tumors | Ongoing | Tumor shrinkage observed |

| Phase 1 | Acute Myeloid Leukemia (AML) | Ongoing | Partial response in heavily pretreated patients |

| Phase 1 | Chronic Lymphocytic Leukemia (CLL) | Ongoing | Combination with Venetoclax shows promise |

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- A patient with MCL1-amplified endometrial cancer exhibited a confirmed partial response after treatment with this compound, showcasing its potential in treating specific genetic profiles .

- In combination with Venetoclax, this compound has shown enhanced therapeutic effects in relapsed or refractory cases of CLL .

属性

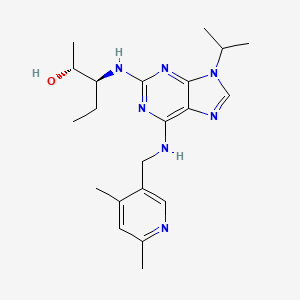

IUPAC Name |

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPIYBKBHMZCJI-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070790-89-4 | |

| Record name | CYC-065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYC-065 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FADRACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CYC065?

A1: this compound (Fadraciclib) is a potent and selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9). [, ] CDK9 regulates gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II). By inhibiting CDK9, this compound suppresses CDK9-dependent gene expression, leading to decreased levels of short-lived proteins like MCL1 (Myeloid Cell Leukemia 1), a key anti-apoptotic protein. [, , ] This disruption of MCL1 levels can trigger apoptosis in cancer cells. [, ]

Q2: How does this compound impact MYC-driven cancers?

A2: this compound demonstrates efficacy in cancers driven by MYC, such as certain subtypes of leukemia and breast cancer. [, , ] This is attributed to its dual inhibition of CDK9 and CDK2. Firstly, by inhibiting CDK9, this compound reduces MYC protein levels due to its rapid turnover. [, ] Additionally, preclinical evidence suggests synergistic effects when combining this compound with BET inhibitors, further disrupting MYC-driven pathways. []

Q3: Does this compound affect normal cells?

A3: While this compound effectively induces apoptosis in sensitive cancer cells, preclinical data suggest it has a lower impact on non-malignant cells. [] This difference in sensitivity may be due to variations in cell cycle control and dependence on anti-apoptotic proteins between malignant and normal cells, suggesting a potential therapeutic window for this compound. []

Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles focus on the biological activity and preclinical development of this compound. Detailed structural characterization data, including molecular formula, weight, and spectroscopic information, are not provided in these articles.

Q5: How does this compound interact with other anti-cancer agents?

A5: Preclinical studies show this compound synergizes with other anti-cancer agents, including venetoclax (a BCL2 inhibitor) and BET inhibitors. [, , ] The combination of this compound and venetoclax is particularly promising in MCL1-dependent cancers like chronic lymphocytic leukemia (CLL), where simultaneous suppression of MCL1 and BCL2 is more effective than targeting either protein alone. [, , ]

Q6: Are there any preclinical studies investigating this compound in combination with chemotherapy?

A6: Yes, research indicates that this compound enhances the efficacy of standard chemotherapy agents like cytarabine and azacitidine in AML cell lines and primary AML cells. [] The combination demonstrated synergistic effects on cell viability, apoptosis, and proliferation. []

Q7: Are there any known resistance mechanisms to this compound?

A7: While research highlights the promising activity of this compound, resistance mechanisms are emerging. Studies suggest that AML cell lines with reduced sensitivity to this compound could be targeted by adjusting treatment duration or combining this compound with BCL2 inhibitors. [] This suggests that the level of BCL2 family proteins might influence sensitivity to this compound. []

Q8: What information is available regarding the pharmacokinetics of this compound?

A8: In a first-in-human Phase 1 study, this compound was administered intravenously every three weeks to patients with advanced solid cancers. [] The study found that this compound exposure increased with dose, and the average half-life ranged from 1.64 to 3.9 hours. [] Notably, durable MCL1 suppression was observed in a majority of patients treated at the recommended Phase 2 dose. []

Q9: What preclinical models have been used to evaluate this compound?

A9: this compound efficacy has been extensively studied in various preclinical models, including cell-based assays using a panel of acute leukemia cell lines with different MLL (Mixed Lineage Leukemia) statuses. [, ] In vivo studies utilized mouse xenograft models, such as HL60 and EOL-1, to evaluate the compound's anti-tumor activity. []

Q10: Are there clinical trials investigating this compound?

A10: Yes, this compound is currently in Phase 1 clinical trials. One trial focuses on patients with advanced solid tumors (NCT02552953). [] Additional trials are investigating this compound in combination with venetoclax for relapsed or refractory CLL (NCT03739554) and relapsed refractory AML or myelodysplastic syndrome (MDS) (NCT04017546). [, ]

Q11: Is there research on this compound's impact on metastasis?

A11: Yes, studies suggest this compound may have anti-metastatic properties. Research using lung cancer models showed that this compound treatment significantly reduced tumor growth and the number of circulating tumor cells in vivo. [] Further investigation into the underlying mechanisms of this activity is ongoing. []

Q12: Has this compound been studied in the context of pediatric cancers?

A12: Preclinical studies indicate potential for this compound in MYCN-driven neuroblastoma, a pediatric cancer. [] this compound demonstrated selective targeting of MYCN-amplified neuroblastoma cells, leading to growth arrest and sensitization to apoptosis. [] Furthermore, research suggests this compound may be effective against GSCs (glioma stem cells) derived from pediatric high-grade glioma, highlighting its potential for further investigation in pediatric brain cancers. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。